molecular formula C12H12N2O2 B13535747 3-Methyl-1-(p-tolyl)-1h-pyrazole-4-carboxylic acid

3-Methyl-1-(p-tolyl)-1h-pyrazole-4-carboxylic acid

Cat. No.: B13535747
M. Wt: 216.24 g/mol
InChI Key: RNBBPYQYUNVSJL-UHFFFAOYSA-N
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Description

3-Methyl-1-(p-tolyl)-1h-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound is characterized by a pyrazole ring substituted with a methyl group at the 3-position and a p-tolyl group at the 1-position, with a carboxylic acid functional group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(p-tolyl)-1h-pyrazole-4-carboxylic acid typically involves the reaction of 3-methyl-1-(p-tolyl)-1H-pyrazole with suitable carboxylating agents. One common method is the reaction of 3-methyl-1-(p-tolyl)-1H-pyrazole with carbon dioxide under high pressure and temperature in the presence of a base such as potassium carbonate. This reaction yields the desired carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(p-tolyl)-1h-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the methyl and p-tolyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced forms such as alcohols.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-Methyl-1-(p-tolyl)-1h-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(p-tolyl)-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(p-tolyl)-1H-pyrazole-5-carboxylic acid
  • 3-Methyl-1-(p-tolyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
  • 3-(Pyridin-3-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]thiazol-5-amine

Uniqueness

3-Methyl-1-(p-tolyl)-1h-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group at the 4-position allows for unique interactions with biological targets, differentiating it from other pyrazole derivatives.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

3-methyl-1-(4-methylphenyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)14-7-11(12(15)16)9(2)13-14/h3-7H,1-2H3,(H,15,16)

InChI Key

RNBBPYQYUNVSJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C)C(=O)O

Origin of Product

United States

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